Phenol, 2,2'-oxybis(tetrachloro-
Description
The compound "Phenol, 2,2'-oxybis(tetrachloro-)" refers to a bisphenol derivative where two phenol rings are connected by an oxygen bridge (oxybis group), with each aromatic ring substituted by four chlorine atoms. These compounds are often used as biocides, flame retardants, or intermediates in chemical synthesis .
Properties
CAS No. |
18632-75-2 |
|---|---|
Molecular Formula |
C12H2Cl8O3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O3/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22/h21-22H |
InChI Key |
TUPJYILGMDGWKP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
Other CAS No. |
18632-75-2 |
Synonyms |
2,2'-Oxybis(3,4,5,6-tetrachlorophenol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexachlorophene (2,2'-Methylenebis(3,4,6-trichlorophenol))
Structural Differences :
- Bridge : Methylene (-CH₂-) vs. oxybis (-O-) in the target compound.
- Substituents: Each phenol ring in hexachlorophene has three chlorine atoms (3,4,6-trichloro), whereas the target compound is hypothesized to have four chlorines per ring.
Hazards :
2,3,4,6-Tetrachlorophenol
Structural Differences :
- Monomeric phenol with four chlorines vs. dimeric structure with an oxygen bridge.
Hazards :
- Carcinogenic and toxic to aquatic life .
Bis(2,3-epoxypropyl)ether
Structural Differences :
- Epoxypropyl ether bridge vs. phenolic oxygen bridge.
- No chlorine substituents.
Hazards :
Difurfuryl Ether (2,2’-[Oxybis(methylene)]bis-furan)
Structural Differences :
- Furan rings instead of phenol, with methyleneoxy bridges.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Bridge Influence : Oxygen-bridged compounds (e.g., difurfuryl ether ) generally exhibit lower thermal stability than methylene-bridged analogs (e.g., hexachlorophene) due to weaker C-O bonds.
- Chlorination Effects: Increased chlorination correlates with higher persistence in the environment but also greater toxicity risks, as seen in tetrachlorophenols .
- Synthetic Challenges : Introducing four chlorine atoms per ring in the target compound may require harsh reaction conditions, similar to those used in hexachlorophene synthesis .
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